

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Antiviral Agent GS-5734 (Remdesivir)

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Compound of Interest

Compound Name: Antiviral agent 57

Cat. No.: B15566289

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Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity against several RNA viruses. It was originally developed for the treatment of Hepatitis C and was subsequently studied for Ebola virus disease before gaining global prominence for its activity against SARS-CoV-2, the virus that causes COVID-19. This document provides a comprehensive overview of the pharmacokinetics (PK), pharmacodynamics (PD), and associated experimental methodologies for Remdesivir, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The antiviral activity of Remdesivir is contingent on its intracellular conversion to the active triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Mechanism of Action

Remdesivir is a prodrug that, once inside the host cell, undergoes a series of metabolic steps to form the pharmacologically active nucleoside triphosphate analog (GS-443902). This active form mimics adenosine triphosphate (ATP) and competes for incorporation into nascent viral RNA chains by the viral RdRp enzyme. Upon incorporation, it causes delayed chain termination, effectively halting viral replication.

Caption: Intracellular activation pathway of Remdesivir.

In Vitro Antiviral Activity

Remdesivir has demonstrated potent activity against a range of viruses in various cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric for its antiviral potency.

Virus	Cell Line	EC ₅₀ (μM)	Reference
SARS-CoV-2	Vero E6	0.01 - 0.77	[Multiple Sources]
SARS-CoV	HAE	0.07	[Multiple Sources]
MERS-CoV	Calu-3	0.07	[Multiple Sources]
Ebola Virus	Vero	0.06 - 0.14	[Multiple Sources]
Nipah Virus	Vero	0.04	[Multiple Sources]

Pharmacokinetics

The pharmacokinetic profile of Remdesivir and its primary metabolite, GS-441524, has been characterized in non-clinical models and human studies. Due to low oral bioavailability, Remdesivir is administered intravenously.

Absorption and Distribution

Following intravenous administration, Remdesivir is rapidly distributed into tissues. It is approximately 88-94% bound to human plasma proteins. The parent drug, GS-5734, has a short plasma half-life, being quickly metabolized intracellularly.

Metabolism and Excretion

Remdesivir is extensively metabolized to form the nucleoside analog GS-441524, which has a longer plasma half-life. The primary route of elimination is via metabolism, with subsequent renal excretion of metabolites.

Parameter	Remdesivir (GS-5734)	Metabolite (GS-441524)	Species
Plasma Half-life ($t_{1/2}$)	~1 hour	~20-27 hours	Human
C _{max} (150 mg IV dose)	~2,200 - 4,000 ng/mL	~130 ng/mL	Human
AUC (150 mg IV dose)	~1,500 - 2,000 ng·h/mL	~2,200 ng·h/mL	Human
Primary Excretion Route	Metabolism	Renal (Urine)	Human

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are outlines of key protocols.

In Vitro EC₅₀ Determination Protocol

This protocol determines the concentration of an antiviral agent required to inhibit viral replication by 50% in a cell culture system.

Caption: Workflow for an in vitro antiviral activity assay.

Methodology:

- **Cell Culture:** Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microplates and incubate to allow cell adherence.
- **Compound Preparation:** Prepare a series of dilutions of Remdesivir in culture medium.

- **Infection and Treatment:** Remove growth medium from cells and add the prepared drug dilutions. Subsequently, infect the cells with a known titer of the virus. Include untreated, infected cells (virus control) and uninfected cells (cell control).
- **Incubation:** Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48 to 72 hours.
- **Quantification:** Assess the antiviral effect. This can be done by:
 - **CPE Assay:** Staining the cells with a dye like crystal violet. Viable, uninfected cells will retain the stain, while virus-infected, dead cells will not. The optical density is read with a plate reader.
 - **qRT-PCR:** Measuring the amount of viral RNA in the cell supernatant to quantify viral replication.
- **Analysis:** Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve using non-linear regression to determine the EC₅₀ value.

Pharmacokinetic Study Protocol in Humans

This protocol outlines the methodology for a single-dose PK study in human volunteers.

Methodology:

- **Subject Enrollment:** Recruit healthy volunteers who meet specific inclusion and exclusion criteria. All subjects provide informed consent.
- **Dosing:** Administer a single intravenous dose of Remdesivir (e.g., 150 mg infused over 30-120 minutes).
- **Sample Collection:** Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Urine samples may also be collected over specific intervals.
- **Sample Processing:** Process blood samples to separate plasma. All samples are stored at -80°C until analysis.

- **Bioanalysis:** Quantify the concentrations of Remdesivir and its metabolite GS-441524 in plasma and/or urine using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- **PK Parameter Calculation:** Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including C_{max}, T_{max}, AUC, and t_{1/2}.

Conclusion

Remdesivir demonstrates potent in vitro antiviral activity against a range of RNA viruses, driven by its ability to act as a delayed chain terminator of viral RdRp. Its pharmacokinetic profile is characterized by rapid distribution and intracellular metabolism from the parent prodrug to a more stable, active metabolite. The intravenous route of administration is necessary to achieve therapeutic concentrations. The experimental protocols described herein represent standard methodologies for evaluating the pharmacodynamic and pharmacokinetic properties of antiviral agents.

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